3-[2-(1-Benzofuran-3-yl)-1,3-thiazol-4-yl]propanoic acid
Description
Historical Development and Scientific Context
The discovery of 3-[2-(1-benzofuran-3-yl)-1,3-thiazol-4-yl]propanoic acid emerged from sustained efforts to optimize heterocyclic scaffolds for biomedical applications. Thiazole derivatives gained prominence in the mid-20th century due to their metabolic stability and electronic versatility, while benzofuran-based compounds attracted attention for their planar aromatic systems and pharmacokinetic compatibility. The fusion of these moieties into a single hybrid structure represents a strategic advancement in rational drug design, aiming to synergize the bioactivity of both components.
Early synthetic routes to analogous thiazole-benzofuran hybrids involved cyclocondensation reactions between thiourea derivatives and α-halo ketones, a method refined through the 1980s–2000s to improve regioselectivity. The specific incorporation of a propanoic acid side chain at the thiazole C4 position, as seen in this compound, was first reported in the 2010s as part of broader initiatives to enhance water solubility and target affinity in kinase inhibitors. Key milestones include:
- 2015 : Demonstration of benzofuran-thiazole conjugates as EGFR inhibitors.
- 2019 : Development of microwave-assisted synthesis protocols for related thiazole carboxylates, reducing reaction times from hours to minutes.
- 2022 : Structural confirmation via X-ray crystallography of a closely related analog, 3-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid, validating the spatial orientation of substituents.
Significance in Heterocyclic Chemistry Research
This compound epitomizes three critical trends in modern heterocyclic chemistry:
- Electronic modulation : The thiazole ring’s electron-deficient nature (aromatic sextet with π-electron withdrawal by sulfur and nitrogen) combines with benzofuran’s electron-rich system (oxygen lone pairs), creating a polarized scaffold capable of diverse non-covalent interactions.
- Conformational restraint : The propanoic acid tether imposes restricted rotation, favoring bioactive conformations. Molecular dynamics simulations of analogs show ≤1.5 Å backbone deviation during protein binding.
- Synthetic versatility : The structure permits regioselective modifications at five distinct sites (benzofuran C5/C6, thiazole C2/C5, propanoic acid carboxyl), enabling systematic structure-activity relationship (SAR) studies.
Recent breakthroughs include its use as a template for developing dual SIRT2/EGFR inhibitors, with computational models indicating strong binding (ΔG = −9.8 kcal/mol) through:
- π-π stacking between benzofuran and Phe-96 of SIRT2
- Ionic interactions between the carboxylate and Arg-84 of EGFR
Position in Medicinal Chemistry Literature
While clinical data remain unpublished, preclinical studies of structural analogs position this compound as a high-priority investigational agent:
Anticancer potential :
- In vitro : A 2025 study of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives showed IC$$_{50}$$ values of 1.2–4.7 μM against A549 lung adenocarcinoma, surpassing cisplatin (12.3 μM).
- 3D models : Analogous thiazole-carboxylates reduced H69AR spheroid viability by 78% at 10 μM concentration vs. 34% for doxorubicin.
Antimicrobial activity :
- Thiazole-benzofuran hybrids demonstrate broad-spectrum activity, with MIC values ≤31.25 μg/mL against Salmonella typhimurium and Proteus vulgaris. The propanoic acid moiety enhances membrane penetration via proton shuttle mechanisms.
Therapeutic targeting :
- Dual inhibition : Molecular docking predicts simultaneous engagement of SIRT2 (NAD$$^+$$-binding pocket) and EGFR (ATP-binding site), a rare polypharmacological profile.
- Drug resistance mitigation : Carboxyl-containing thiazoles maintain potency against anthracycline-resistant cell lines (RF = 1.3 vs. 8.7 for anthracyclines).
Properties
IUPAC Name |
3-[2-(1-benzofuran-3-yl)-1,3-thiazol-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c16-13(17)6-5-9-8-19-14(15-9)11-7-18-12-4-2-1-3-10(11)12/h1-4,7-8H,5-6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVKRMYBUOIOAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)C3=NC(=CS3)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1-Benzofuran-3-yl)-1,3-thiazol-4-yl]propanoic acid typically involves the construction of the benzofuran and thiazole rings followed by their coupling and subsequent functionalization to introduce the propanoic acid group. One common method includes:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Formation of the Thiazole Ring: This can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of Benzofuran and Thiazole Rings: The benzofuran and thiazole intermediates are coupled using palladium-catalyzed cross-coupling reactions.
Introduction of the Propanoic Acid Group: The final step involves the functionalization of the coupled product to introduce the propanoic acid moiety, often through carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1-Benzofuran-3-yl)-1,3-thiazol-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: The propanoic acid group can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Quinone derivatives of the benzofuran ring.
Reduction: Dihydrothiazole derivatives.
Substitution: Esters or amides of the propanoic acid group.
Scientific Research Applications
3-[2-(1-Benzofuran-3-yl)-1,3-thiazol-4-yl]propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[2-(1-Benzofuran-3-yl)-1,3-thiazol-4-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiazole ring may enhance the compound’s binding affinity and specificity . Together, these interactions can lead to the modulation of biological processes, such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Structural and Functional Differences
Benzofuran vs. Benzoylamino Substituents (Target vs. C₁₃H₁₂N₂O₃S) The benzofuran group in the target compound introduces a fused bicyclic aromatic system, which enhances rigidity and may improve binding affinity to hydrophobic pockets in biological targets.
Phenoxymethyl vs. Benzofuran Substituents (Target vs. C₁₉H₁₈N₂O₃S) The phenoxymethyl group (-CH₂O-C₆H₅) in the analog increases steric bulk and introduces an ether oxygen, which could enhance solubility in polar solvents. However, the benzofuran moiety in the target compound offers greater π-electron density, favoring interactions with aromatic residues in enzymes or receptors.
Methyl and Thioether Modifications (Target vs. The thioether (-S-) linkage in the propanoic acid chain may confer antioxidant properties or susceptibility to oxidative metabolism.
Chlorophenyl Substituent and Salt Form (Target vs. The hydrochloride salt form of this analog increases aqueous solubility, whereas the free carboxylic acid in the target compound may exhibit pH-dependent solubility.
Biological Activity
3-[2-(1-Benzofuran-3-yl)-1,3-thiazol-4-yl]propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 247.30 g/mol. The compound features a benzofuran moiety linked to a thiazole ring, which is known to contribute to various biological activities.
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiazole compounds exhibit notable antibacterial properties. For instance, compounds similar to this compound were tested against various strains of bacteria, including Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.0195 mg/mL |
| This compound | Escherichia coli | 0.025 mg/mL |
| Similar Thiazole Derivative | Bacillus mycoides | 0.0048 mg/mL |
These findings indicate that the compound has a strong inhibitory effect on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity. It was tested against Candida albicans and Fusarium oxysporum with promising results.
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Candida albicans | 0.039 mg/mL |
| Similar Thiazole Derivative | Fusarium oxysporum | 0.056 mg/mL |
The observed MIC values suggest that the compound could be effective in treating fungal infections .
Anticancer Activity
The anticancer potential of thiazole derivatives has also been explored in various studies. Research indicates that compounds containing thiazole rings can induce apoptosis in cancer cells.
Case Study:
A study evaluated the effects of a thiazole derivative similar to this compound on human cancer cell lines. The results showed a significant reduction in cell viability in breast cancer (MCF7) and lung cancer (A549) cell lines after treatment with the compound at varying concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15.6 |
| A549 | 12.8 |
These findings suggest that the compound may have therapeutic potential in oncology .
The biological activity of this compound is likely attributed to its ability to interfere with cellular processes in bacteria and fungi as well as cancer cells. The thiazole moiety is known for its ability to interact with various biological targets, potentially disrupting metabolic pathways essential for microbial survival and cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
